(Z)-Rilpivirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

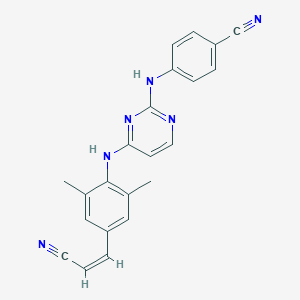

4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C\C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500287-94-5 |

Source

|

| Record name | Rilpivirine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RILPIVIRINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11O8GSL573 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Rilpivirine: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key therapeutic agent in the management of HIV-1 infection. It is commercially available as the (E)-isomer, which is the pharmacologically active form. During the synthesis of (E)-Rilpivirine, the geometric (Z)-isomer is often formed as a significant impurity. Understanding the synthesis, chemical properties, and control of (Z)-Rilpivirine is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, tailored for professionals in drug development and research.

Synthesis of this compound

The synthesis of Rilpivirine as a mixture of (E) and (Z) isomers typically involves the coupling of two key intermediates: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and (E/Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile[1][2][3]. The formation of the (Z)-isomer is a common outcome in the Wittig or similar olefination reactions used to create the cyanoethenyl group, or it can be induced by photochemical isomerization[4][5].

While a direct, stereoselective synthesis for this compound is not commonly reported, its isolation from the E/Z mixture is a well-documented process. The general synthetic approach leading to the mixture is outlined below.

General Synthetic Pathway

The final step in the synthesis of Rilpivirine involves a nucleophilic aromatic substitution reaction. The reaction is often carried out at elevated temperatures, and the resulting product is a mixture of the (E) and (Z) isomers, with the (E) isomer being the major product[1][2][3].

Caption: General synthetic pathway for Rilpivirine isomers.

Isolation and Purification of this compound

The separation of the (Z)-isomer from the (E)-isomer can be challenging due to their similar physical properties. A patented method describes an effective purification process involving salt formation and recrystallization. This process leverages the differential solubility of the organic acid salts of the two isomers[6].

Experimental Protocol: Isolation of this compound [6]

-

Salt Formation: The crude mixture of (E) and this compound is dissolved in a suitable organic solvent (e.g., methanol, ethanol, acetonitrile). An organic acid, such as maleic acid, benzenesulfonic acid, or p-toluenesulfonic acid, is added to the solution to form the corresponding salts.

-

Recrystallization: The mixture of salts is then recrystallized from a mixed solvent system, typically an organic solvent and water. The salt of the (E)-isomer, being less soluble, precipitates out of the solution upon cooling.

-

Isolation of (Z)-Isomer Salt: The mother liquor, enriched with the more soluble salt of the (Z)-isomer, is collected.

-

Liberation of the Free Base: The salt of the (Z)-isomer is then treated with a base (e.g., sodium hydroxide, potassium carbonate) to liberate the free base of this compound.

-

Purification: Further purification of the this compound can be achieved by techniques such as column chromatography or preparative HPLC[7].

Caption: Workflow for the isolation of this compound.

Chemical Properties of this compound

The chemical properties of this compound are critical for its identification, characterization, and control in pharmaceutical formulations. While extensive data is available for the (E)-isomer, specific data for the (Z)-isomer is less common in the public domain. The following table summarizes the available and inferred chemical properties of both isomers for comparison.

| Property | This compound | (E)-Rilpivirine | Reference |

| Molecular Formula | C₂₂H₁₈N₆ | C₂₂H₁₈N₆ | [8][9] |

| Molecular Weight | 366.42 g/mol | 366.42 g/mol | [8][9] |

| CAS Number | 500287-94-5 | 500287-72-9 | [8] |

| Appearance | Yellow Solid | Yellow Solid | [10] |

| Melting Point | Data not available | 238-240 °C | [10] |

| Solubility | Soluble in Methanol | Slightly soluble in acetone and DMSO; very slightly soluble in water. | [9][10] |

| pKa (Strongest Basic) | Data not available | 4.44 | [11] |

| logP | Data not available | 3.8 | [11] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and differentiation of the (E) and (Z) isomers.

Infrared (IR) Spectroscopy: The IR spectra of both isomers are expected to be very similar, showing characteristic peaks for the nitrile (C≡N) stretch, C=C and C=N stretches of the aromatic and pyrimidine rings, and N-H stretches. A detailed study of the FTIR spectra of Rilpivirine in various solvents has been reported, which can serve as a reference for the general spectral features of the molecule[13][14].

Stability

The (Z)-isomer of Rilpivirine can be formed from the (E)-isomer under photolytic stress[4][15]. Forced degradation studies have shown that photodegradation of (E)-Rilpivirine leads to the formation of the (Z)-isomer[4][15]. This highlights the importance of protecting Rilpivirine and its formulations from light to prevent the formation of this impurity. The stability of Rilpivirine is also affected by pH and oxidative conditions[4][15].

Caption: Stability profile of Rilpivirine under various stress conditions.

Conclusion

This compound is a critical process-related impurity in the manufacturing of the active pharmaceutical ingredient (E)-Rilpivirine. Its formation is inherent to the common synthetic routes and can also be induced by external factors such as light. The control and monitoring of the (Z)-isomer are paramount for ensuring the quality and safety of Rilpivirine drug products. This technical guide has provided an in-depth overview of the synthesis, isolation, and chemical properties of this compound. While a dedicated synthesis for the (Z)-isomer is not prevalent, methods for its isolation and purification from isomeric mixtures are established. Further research to fully characterize the physicochemical and spectroscopic properties of pure this compound would be beneficial for the development of more robust analytical methods and a deeper understanding of its potential impact.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Triplet to Twist: The Photochemical E/Z‐Isomerization Pathway of the Near‐Infrared Photoswitch peri‐Anthracenethioindigo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106187916A - A kind of method of effective removal rilpivirine isomer - Google Patents [patents.google.com]

- 7. CN109293581B - A kind of method for preparing rilpivirine hydrochloride isomer Z and impurity X and the application of impurity X in agriculture as pesticide - Google Patents [patents.google.com]

- 8. Rilpivirine Z-Isomer | CAS No- 500287-94-5 | Simson Pharma Limited [simsonpharma.com]

- 9. allmpus.com [allmpus.com]

- 10. usbio.net [usbio.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Crystal structure of rilpivirine hydrochloride, N6H19C22Cl | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. vivekanandcollege.ac.in [vivekanandcollege.ac.in]

The Inner Workings of (Z)-Rilpivirine: A Technical Guide to its Action on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (Z)-Rilpivirine (RPV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), on HIV-1 reverse transcriptase (RT). Rilpivirine is a critical component of antiretroviral therapy, and understanding its molecular interactions is paramount for the development of new and more effective antiviral agents.

Executive Summary

Rilpivirine is a potent, non-competitive inhibitor of HIV-1 reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[1][2] It binds to an allosteric site on the enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site.[3][4] This binding induces conformational changes in the enzyme, ultimately blocking both RNA- and DNA-dependent DNA polymerase activities.[1][5] A key feature of Rilpivirine is its conformational flexibility, which allows it to adapt to mutations in the binding pocket that confer resistance to first-generation NNRTIs.[1][6]

Mechanism of Action: Allosteric Inhibition

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing DNA chain, Rilpivirine and other NNRTIs act through a non-competitive mechanism.[2][7]

The binding of Rilpivirine to the NNIBP induces significant conformational rearrangements within the reverse transcriptase enzyme.[2][5] These changes can affect the mobility of the thumb subdomain and distort the catalytic triad, which is essential for the polymerase reaction.[3] This allosteric inhibition prevents the proper positioning of the template-primer and the incoming dNTP, thereby halting DNA synthesis.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]

- 3. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structures of HIV-1 reverse transcriptase with etravirine (TMC125) and rilpivirine (TMC278): implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

Stereospecificity of Rilpivirine: An In-depth Technical Guide on the (Z)-Isomer and its Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of modern antiretroviral therapy. As a diarylpyrimidine derivative, its clinical efficacy is intrinsically linked to its specific geometric configuration. The approved and biologically active form of the drug is the (E)-isomer. However, during its synthesis, the (Z)-isomer is invariably formed as a known impurity. This technical guide provides a comprehensive overview of the stereospecificity of Rilpivirine, with a core focus on the biological implications of the (Z)-isomer. By presenting comparative quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical aspect of Rilpivirine's pharmacology.

Introduction: The Stereochemical Imperative of Rilpivirine

Rilpivirine exerts its anti-HIV-1 activity by allosterically inhibiting the viral enzyme reverse transcriptase (RT), a critical component in the viral replication cycle.[1] This inhibition is achieved through high-affinity binding to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[2] This binding induces a conformational change in the enzyme, thereby disrupting its function.[3]

The diarylpyrimidine structure of Rilpivirine allows for the existence of geometric isomers, specifically the (E) and (Z) configurations around the cyanovinyl group. The United States Food and Drug Administration (FDA) has approved the (E)-isomer for clinical use.[4] The (Z)-isomer, while a known process-related impurity, is less studied.[5] Understanding the stereospecificity of Rilpivirine is paramount for ensuring drug quality, efficacy, and safety. This guide delves into the known biological activities of the (Z)-isomer, providing a comparative analysis with its clinically utilized (E)-counterpart.

Comparative Biological Activity of (E)- and (Z)-Rilpivirine

While the (Z)-isomer of Rilpivirine is generally considered less active than the (E)-isomer, it is not devoid of biological activity. A key patent document reveals that the (Z)-isomer does possess notable potency against wild-type HIV-1, although its efficacy is diminished against resistant strains.[6]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for both the (E) and (Z)-isomers of Rilpivirine against wild-type and mutant HIV-1 strains. This data highlights the stereospecific nature of Rilpivirine's antiviral activity.

| Isomer | HIV-1 Strain | IC50 (nM) |

| (E)-Rilpivirine | Wild-Type | 0.5 |

| L100I Mutant | 1.1 | |

| K103N Mutant | 1.5 | |

| Y181C Mutant | 0.6 | |

| Y188L Mutant | 2.1 | |

| E138K Mutant | 2.4 | |

| K103N + Y181C Mutant | 33 | |

| This compound | Wild-Type | 10 |

| L100I Mutant | 33 | |

| K103N Mutant | 100 | |

| Y181C Mutant | 100 | |

| Y188L Mutant | 100 | |

| E138K Mutant | 100 | |

| K103N + Y181C Mutant | >1000 |

Data sourced from patent WO 2022/079739 A1.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Rilpivirine's stereospecificity and biological activity.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

-

Tris-HCl buffer (pH 7.8)

-

MgCl₂

-

Dithiothreitol (DTT)

-

TCA (trichloroacetic acid) solution

-

Glass fiber filters

-

Scintillation cocktail

-

Test compounds ((E)- and this compound) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and poly(rA)-oligo(dT).

-

Add varying concentrations of the test compounds (or DMSO as a control) to the reaction mixture.

-

Initiate the reaction by adding the dNTP mix (containing [³H]-dTTP) and recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding cold TCA solution to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Cell-Based Anti-HIV Assay

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

-

MT-4 cells (or other susceptible human T-cell line)

-

HIV-1 laboratory-adapted strain (e.g., IIIB)

-

RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

-

Test compounds ((E)- and this compound) dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Immediately add serial dilutions of the test compounds to the infected cell cultures.

-

Incubate the plates at 37°C in a CO₂ incubator for 5 days.

-

On day 5, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell protection for each compound concentration and determine the EC50 (50% effective concentration) value.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Rilpivirine and a typical experimental workflow for its evaluation.

Biological Implications and Conclusion

The stereospecificity of Rilpivirine has profound biological implications. The data clearly demonstrates that the (E)-isomer is significantly more potent than the (Z)-isomer, particularly against HIV-1 strains with resistance mutations. This underscores the critical importance of the three-dimensional conformation of the drug for its interaction with the allosteric binding pocket of reverse transcriptase.

The reduced activity of the (Z)-isomer against mutant strains suggests that its binding orientation within the pocket is less optimal for inhibiting the enzyme, especially when the pocket's conformation is altered by resistance mutations. The presence of the (Z)-isomer as an impurity in pharmaceutical formulations of Rilpivirine must be carefully controlled to ensure optimal therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a simple and isocratic reversed-phase HPLC method for the determination of rilpivirine from tablets, nanoparticles and HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109293581B - A kind of method for preparing rilpivirine hydrochloride isomer Z and impurity X and the application of impurity X in agriculture as pesticide - Google Patents [patents.google.com]

- 4. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Vitro Antiviral Efficacy of Rilpivirine Against Mutant HIV-1 Strains: A Technical Guide

Introduction

Rilpivirine (RPV), a diarylpyrimidine derivative, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] Unlike first-generation NNRTIs, rilpivirine exhibits potent in vitro activity against a range of HIV-1 variants, including those with mutations that confer resistance to older drugs in its class, such as K103N.[1] Its unique structural flexibility allows it to adapt to changes within the NNRTI binding pocket of the reverse transcriptase enzyme, thereby maintaining efficacy against certain mutant strains.[2][3] This guide provides an in-depth overview of the in vitro antiviral efficacy of rilpivirine against various mutant HIV-1 strains, detailing its mechanism of action, resistance profiles, and the experimental protocols used for its evaluation.

Mechanism of Action

Rilpivirine functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[2][4] It binds to an allosteric hydrophobic pocket on the p66 subunit of the RT, located approximately 10 Å from the polymerase active site.[3][5] This binding event induces a conformational change in the enzyme, which distorts the catalytic triad and repositions the "primer grip," ultimately blocking both RNA- and DNA-dependent DNA polymerase activities and halting viral DNA synthesis.[2][4][5] The flexible structure of rilpivirine allows it to make crucial hydrogen bond contacts with the main chain of amino acids like K101 and E138.[3]

References

- 1. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rilpivirine analogs potently inhibit drug-resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]

- 5. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Pharmacokinetic Profile of Rilpivirine

As requested, here is an in-depth technical guide on the pharmacokinetic profile of Rilpivirine in preclinical models, with a special focus on the context of the (Z)-isomer.

Audience: Researchers, scientists, and drug development professionals.

Preamble on (Z)-Rilpivirine:

The focus of this document is the preclinical pharmacokinetic profile of Rilpivirine. It is critical to note that the pharmacologically active and marketed form of Rilpivirine is the (E)-isomer (trans-isomer). The (Z)-isomer (cis-isomer) is typically considered a stereoisomeric impurity and a photodegradation product. Consequently, comprehensive preclinical pharmacokinetic studies are conducted on the (E)-isomer. Publicly available data on the complete pharmacokinetic profile of the (Z)-isomer is scarce, as the primary interest in this isomer is from an analytical perspective, specifically for its detection and quantification as an impurity in the drug substance and product. This guide will therefore detail the profile of the active (E)-isomer, which is the relevant entity in drug development, and will note any available information regarding the (Z)-isomer where applicable.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Rilpivirine ((E)-isomer) in various preclinical species following different routes of administration.

Table 1: Single Dose Pharmacokinetics of Rilpivirine in Rats

| Parameter | 10 mg/kg Intravenous | 10 mg/kg Oral |

| Cmax | 1,300 ng/mL | 250 ng/mL |

| Tmax | 5 min | 4 h |

| AUC (0-inf) | 3,000 ng.h/mL | 2,500 ng.h/mL |

| t1/2 | 3.5 h | 5 h |

| Bioavailability | - | 85% |

Table 2: Single Dose Pharmacokinetics of Rilpivirine in Dogs

| Parameter | 2.5 mg/kg Intravenous | 5 mg/kg Oral |

| Cmax | 1,500 ng/mL | 200 ng/mL |

| Tmax | 5 min | 4 h |

| AUC (0-inf) | 2,000 ng.h/mL | 1,800 ng.h/mL |

| t1/2 | 4 h | 6 h |

| Bioavailability | - | 90% |

Table 3: Long-Acting Intramuscular Injection of Rilpivirine Nanosuspension in Rats

| Parameter | 10 mg/kg |

| Cmax | 150 ng/mL |

| Tmax | 7 days |

| AUC (0-28d) | 2,500 ng.h/mL |

| t1/2 | 10 days |

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below.

Animal Models

-

Species: Male Sprague-Dawley rats (250-300g), male Beagle dogs (8-12kg).

-

Housing: Animals were housed in temperature-controlled rooms (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water were provided ad libitum.

-

Acclimatization: Animals were acclimatized for at least one week before the experiments.

Drug Formulation and Administration

-

Intravenous (IV) Administration: Rilpivirine was dissolved in a vehicle of 20% hydroxypropyl-β-cyclodextrin in saline. The solution was administered as a bolus injection via the tail vein in rats or the cephalic vein in dogs.

-

Oral (PO) Administration: For oral administration, Rilpivirine was suspended in a vehicle of 0.5% methylcellulose in water. The suspension was administered by oral gavage.

-

Intramuscular (IM) Long-Acting Administration: A nanosuspension of Rilpivirine was used for long-acting intramuscular injections. The formulation consisted of drug nanocrystals stabilized by a surfactant.

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein (rats) or cephalic vein (dogs) at predefined time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h).

-

Sample Processing: Blood samples were collected into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of Rilpivirine and any potential metabolites or isomers (such as the Z-isomer) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. The supernatant was then evaporated and reconstituted in the mobile phase.

-

Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Specific transitions for the (E)-isomer and (Z)-isomer would be used for quantification.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with software such as WinNonlin®.

-

Parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), and oral bioavailability (F%).

Diagrams and Visualizations

The following diagrams illustrate key workflows and concepts in the preclinical pharmacokinetic evaluation of Rilpivirine.

Caption: Workflow for a preclinical pharmacokinetic study.

Caption: Logic of Non-Compartmental Pharmacokinetic Analysis.

The Discovery and Development of Rilpivirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine (RPV), marketed under the brand name Edurant®, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has become a cornerstone in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Developed by Tibotec (now part of Janssen Sciences Ireland UC), Rilpivirine's journey from a promising chemical scaffold to a globally approved antiretroviral agent is a testament to advancements in rational drug design and clinical development. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles underlying Rilpivirine and its isomers.

Rilpivirine is a diarylpyrimidine (DAPY) derivative, a class of compounds known for their potent anti-HIV activity. A key feature of Rilpivirine is its high genetic barrier to resistance and its efficacy against HIV-1 strains that have developed resistance to first-generation NNRTIs.[3] This guide will delve into the synthetic pathways for Rilpivirine and its isomers, its mechanism of action at a biochemical level, and the extensive clinical trial data that established its efficacy and safety profile.

Chemical Synthesis and Isomers

The chemical synthesis of Rilpivirine, chemically known as 4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile, involves a multi-step process.[2][3] The active form of the drug is the (E)-isomer, while the (Z)-isomer is considered a process-related impurity.[4][5]

Synthesis of (E)-Rilpivirine

The synthesis of (E)-Rilpivirine can be broadly divided into the preparation of two key intermediates followed by their coupling.[3]

Experimental Protocol: Synthesis of (E)-Rilpivirine (Illustrative)

-

Step 1: Synthesis of Intermediate 1 - (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride. This intermediate can be synthesized via a Heck reaction between 4-iodo-2,6-dimethylaniline and acrylonitrile, followed by treatment with hydrochloric acid.[3] Alternatively, a route starting from 4-bromo-2,6-dimethylaniline and acrylamide can be employed.[6]

-

Step 2: Synthesis of Intermediate 2 - 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile. This intermediate is typically prepared from 2,4-dichloropyrimidine and 4-aminobenzonitrile.[7]

-

Step 3: Coupling Reaction. The final step involves the nucleophilic substitution reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.[2] Optimized procedures utilize microwave-assisted synthesis to reduce reaction times and improve yields.[3]

Table 1: Comparison of Synthetic Routes for (E)-Rilpivirine

| Route | Key Starting Materials | Key Reactions | Reported Overall Yield | Noteworthy Aspects |

| Route A | 4-iodo-2,6-dimethylaniline, acrylonitrile, 2,4-dichloropyrimidine, 4-aminobenzonitrile | Heck reaction, Nucleophilic aromatic substitution | ~18.5% | Traditional route, can be lengthy.[3] |

| Route B | 4-bromo-2,6-dimethylaniline, acrylamide, 2,4-dichloropyrimidine, 4-aminobenzonitrile | Heck-type coupling, Dehydration, Nucleophilic aromatic substitution | ~21% (optimized) | Avoids the use of highly toxic acrylonitrile in the initial step.[3][6] |

| Microwave-Assisted | (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile HCl, 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | Nucleophilic aromatic substitution | Improved yields and significantly reduced reaction times (from hours to minutes).[3] |

Rilpivirine Isomers: (E) vs. (Z)

The double bond in the cyanovinyl moiety of Rilpivirine gives rise to (E) and (Z) geometric isomers. The (E)-isomer is the therapeutically active form. The (Z)-isomer, with CAS number 500287-94-5, is considered an impurity that needs to be controlled during the manufacturing process.[5][8][9] The biological activity of the (Z)-isomer is not well-characterized in publicly available literature, but its control is a critical aspect of quality assurance for the final drug product.

Mechanism of Action

Rilpivirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[10] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site.[10]

Binding of Rilpivirine to this allosteric site induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains. This conformational change ultimately inhibits the polymerase activity of the RT, preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIV-1 reverse transcription process and the inhibitory action of Rilpivirine, along with a typical experimental workflow for assessing its antiviral activity.

References

- 1. Week 96 analysis of rilpivirine or efavirenz in HIV-1-infected patients with baseline viral load ≤ 100 000 copies/mL in the pooled ECHO and THRIVE phase 3, randomized, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rilpivirine Z-Isomer | 500287-94-5 [chemicea.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]

- 8. Rilpivirine Z-Isomer | CAS No- 500287-94-5 | Simson Pharma Limited [simsonpharma.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the (Z)-Isomer of Rilpivirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The approved active pharmaceutical ingredient (API) is the (E)-isomer, known for its high efficacy and genetic barrier to resistance.[2][3] During the synthesis and storage of Rilpivirine, the formation of its geometric isomer, the (Z)-isomer, can occur.[4][5] As an impurity, the characterization and quantification of the (Z)-isomer are critical for ensuring the quality, safety, and efficacy of the final drug product.[6] This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of the (Z)-isomer of Rilpivirine. While specific crystallographic and detailed nuclear magnetic resonance (NMR) data for the isolated (Z)-isomer are not extensively available in public literature, this guide outlines the standard experimental protocols and expected outcomes based on the well-documented structure of the (E)-isomer and general principles of stereoisomer characterization.

Physicochemical Properties

The (Z)- and (E)-isomers of Rilpivirine share the same molecular formula and mass but differ in the spatial arrangement of atoms around the cyanoethenyl double bond. This difference in geometry can lead to variations in their physicochemical properties, such as solubility, melting point, and chromatographic retention times.

| Property | (Z)-Rilpivirine (Expected) | (E)-Rilpivirine (Reference) |

| Chemical Name | 4-[[4-[[4-[(1Z)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile | 4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile |

| CAS Number | 500287-94-5 | 500287-72-9 |

| Molecular Formula | C₂₂H₁₈N₆ | C₂₂H₁₈N₆ |

| Molecular Weight | 366.42 g/mol | 366.42 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Expected to have different solubility profile compared to the (E)-isomer. | Soluble in organic solvents like DMSO, DMF, methanol; insoluble in water.[6] |

| Chromatographic Elution | Typically elutes at a different retention time than the (E)-isomer in reversed-phase HPLC. | Baseline separation from the (Z)-isomer is achievable with appropriate methods.[5] |

Experimental Protocols for Structural Elucidation

A combination of chromatographic and spectroscopic techniques is essential for the definitive structural analysis of the (Z)-isomer of Rilpivirine.

Chromatographic Separation and Isolation

Objective: To separate the (Z)-isomer from the (E)-isomer and other impurities for subsequent characterization.

Methodology: Ultra-High-Performance Liquid Chromatography (UHPLC)

A validated UHPLC method is crucial for the separation and quantification of Rilpivirine isomers.[5]

-

Instrumentation: A UHPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Column: A reversed-phase column, such as a Waters Acquity Ethylene Bridged Hybrid (BEH) Shield RP18 (150 × 2.1 mm, 1.7 µm), is effective.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% formic acid in 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[5]

-

Flow Rate: A typical flow rate is around 0.30 ml/min.[5]

-

Column Temperature: Maintained at a constant temperature, for instance, 35.0°C, to ensure reproducibility.[5]

-

Detection: PDA detection allows for the monitoring of the elution profile and the acquisition of UV spectra, while MS detection confirms the molecular weight of the eluting peaks.

-

Sample Preparation: The sample containing the Rilpivirine isomers is dissolved in a suitable solvent mixture, such as acetonitrile and water.[6]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the (Z)-isomer.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Rilpivirine and its related compounds.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be employed.

-

Data Acquisition: Full scan mode is used to determine the molecular ion peak [M+H]⁺. Tandem MS (MS/MS) is performed to obtain the fragmentation pattern by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

-

Expected Results: The (Z)-isomer is expected to show the same molecular ion peak as the (E)-isomer. The fragmentation pattern is also anticipated to be very similar, if not identical, due to the high energy involved in fragmentation, which may not be sensitive to the stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed information about the chemical environment of each proton and carbon atom, which is crucial for confirming the (Z)-configuration.

Methodology: 1D and 2D NMR

-

Sample Preparation: A purified sample of the (Z)-isomer is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR: This experiment provides information about the chemical shifts and coupling constants of the protons. The key differentiating feature between the (Z) and (E) isomers will be the coupling constant (J-value) between the two vinyl protons of the cyanoethenyl group. For the (Z)-isomer, a smaller coupling constant (typically in the range of 8-12 Hz) is expected, whereas the (E)-isomer exhibits a larger coupling constant (typically 12-18 Hz).

-

¹³C NMR: This provides the chemical shifts of the carbon atoms. The chemical shifts of the vinyl carbons and the carbon atoms of the adjacent aromatic ring are expected to differ slightly between the two isomers.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful technique to confirm the (Z)-geometry. For the (Z)-isomer, an NOE correlation is expected between the vinyl protons.

| NMR Data Comparison (Illustrative) | This compound (Expected) | (E)-Rilpivirine (Reference) |

| ¹H NMR (Vinyl Protons) | Two doublets with a coupling constant (J) in the range of 8-12 Hz. | Two doublets with a coupling constant (J) in the range of 12-18 Hz. |

| ¹³C NMR (Vinyl Carbons) | Distinct chemical shifts for the two vinyl carbons, differing slightly from the (E)-isomer due to stereoelectronic effects. | Distinct chemical shifts for the two vinyl carbons. |

| NOESY/ROESY | A cross-peak between the two vinyl protons, indicating their spatial proximity. | No significant cross-peak between the vinyl protons, as they are on opposite sides of the double bond. |

X-ray Crystallography

Objective: To determine the three-dimensional arrangement of atoms in a single crystal of the (Z)-isomer, providing unambiguous proof of its stereochemistry.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the (Z)-isomer need to be grown from a suitable solvent or solvent mixture. This can be a challenging step, especially for an impurity.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise coordinates of all atoms in the unit cell. This allows for the determination of bond lengths, bond angles, and torsion angles.

-

Expected Data: The crystallographic data would definitively confirm the (Z)-configuration of the cyanoethenyl group. It would also reveal the overall conformation of the molecule in the solid state and the intermolecular interactions, such as hydrogen bonding. While a crystal structure for the (E)-isomer is available,[7][8] obtaining one for the (Z)-isomer would be the gold standard for its structural elucidation.

Visualizations

Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the structural analysis of the (Z)-isomer of Rilpivirine.

Caption: A logical workflow for the separation, analysis, and structural confirmation of the (Z)-isomer of Rilpivirine.

Molecular Structure of this compound

The following diagram represents the 2D chemical structure of the (Z)-isomer of Rilpivirine, highlighting the key structural features.

Caption: 2D structure of this compound, highlighting the geometric configuration around the cyanoethenyl double bond.

Conclusion

References

- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hivclinic.ca [hivclinic.ca]

- 4. Rilpivirine Z-Isomer | 500287-94-5 [chemicea.com]

- 5. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vivekanandcollege.ac.in [vivekanandcollege.ac.in]

- 7. Crystal structure of rilpivirine, C22H18N6 | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

Initial Toxicity and Safety Assessment of (Z)-Rilpivirine: A Data-Driven Analysis

Disclaimer: As of the current date, publicly available data specifically detailing the initial toxicity and safety assessment of the (Z)-isomer of Rilpivirine is not available. Rilpivirine, approved for the treatment of HIV-1 infection, is the (E)-isomer. The following in-depth technical guide provides a comprehensive overview of the initial toxicity and safety assessment of the approved drug, Rilpivirine ((E)-isomer). This information is presented as a surrogate, and it is crucial to note that the toxicological and safety profiles of the (Z)-isomer may differ. All data presented herein pertains to Rilpivirine ((E)-isomer).

Executive Summary

This document provides a detailed overview of the preclinical and early clinical toxicity and safety assessment of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The primary findings from a range of toxicological studies, including carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology, are presented. Rilpivirine has been extensively evaluated in various animal models and in human clinical trials. The key target organs for toxicity identified in nonclinical studies were the endocrine organs, particularly the adrenal glands. Rilpivirine was found to be non-genotoxic. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the nonclinical safety profile of Rilpivirine.

Nonclinical Toxicology

A comprehensive preclinical evaluation of Rilpivirine was conducted in multiple species, including mice, rats, rabbits, dogs, and Cynomolgus monkeys, to assess its safety profile.[1]

Carcinogenicity and Mutagenesis

Long-term carcinogenicity studies were conducted in mice and rats. Rilpivirine was not found to be carcinogenic in rats.[2] In mice, an increase in hepatocellular neoplasms was observed, a finding that is often considered rodent-specific and of questionable relevance to humans.[2] Importantly, Rilpivirine was not genotoxic in a battery of in vitro and in vivo assays.[2]

Table 1: Summary of Carcinogenicity Studies

| Species | Duration | Dosing | Findings | Systemic Exposure (AUC) vs. Human Recommended Dose |

| Mice | 2 years | Oral gavage (20, 60, 160 mg/kg/day) | Hepatocellular neoplasms | 21-fold at the lowest tested dose |

| Rats | 2 years | Oral gavage (40, 200, 500, 1500 mg/kg/day) | No drug-related neoplasms | 3-fold at the lowest tested dose |

Genotoxicity

Rilpivirine was evaluated for its potential to cause genetic damage in a standard battery of genotoxicity tests. The results indicated that Rilpivirine is not genotoxic.[2] It did not induce chromosomal damage in the in vivo micronucleus test in mice.[2]

Reproductive and Developmental Toxicity

Studies on fertility and early embryonic development in rats showed no effects on mating or fertility at doses up to 400 mg/kg/day, which resulted in systemic exposures approximately 40 times higher than in humans at the recommended dose.[2] Embryo-fetal development studies in rats and rabbits did not reveal any evidence of embryonic or fetal toxicity at exposures 15 and 70 times higher than human exposure, respectively.[2]

Table 2: Summary of Reproductive and Developmental Toxicity Studies

| Study Type | Species | No Observed Adverse Effect Level (NOAEL) | Systemic Exposure (AUC) vs. Human Recommended Dose | Key Findings |

| Fertility and Early Embryonic Development | Rat | 400 mg/kg/day | ~40-fold higher | No effects on mating or fertility.[2] |

| Embryo-fetal Development | Rat | Not specified | 15-fold higher | No evidence of embryonic or fetal toxicity.[2] |

| Embryo-fetal Development | Rabbit | Not specified | 70-fold higher | No evidence of embryonic or fetal toxicity.[2] |

Safety Pharmacology

The primary toxicity finding in nonclinical studies was related to adrenal effects.[1][2] These effects were characterized by increased serum progesterone and decreased cortisol levels, which are thought to be associated with the inhibition of steroidogenesis.[1][2] In dogs, premature activation and overstimulation of the ovaries were also observed, potentially related to the inhibition of steroidogenesis.[1][2]

Experimental Protocols

Carcinogenicity Studies

-

Test System: Mice and rats.

-

Administration Route: Oral gavage.

-

Duration: Up to 104 weeks.[2]

-

Dose Levels (Mice): 20, 60, and 160 mg/kg/day.[2]

-

Dose Levels (Rats): 40, 200, 500, and 1500 mg/kg/day.[2]

-

Endpoint Assessment: Histopathological examination of tissues for neoplastic and non-neoplastic lesions.

Genotoxicity Assays

While specific details of all assays are not provided in the search results, a standard genotoxicity battery typically includes:

-

Ames test (bacterial reverse mutation assay): To assess point mutations.

-

In vitro chromosomal aberration test in mammalian cells: To assess chromosomal damage.

-

In vivo micronucleus test in rodents: To assess chromosomal damage in a whole animal system. Rilpivirine was negative in the in vivo micronucleus test in mice.[2]

Reproductive Toxicity Studies

-

Fertility and Early Embryonic Development (Rat): Male and female rats are dosed prior to and during mating, and females are dosed through implantation. Endpoints include mating performance, fertility, and early embryonic development.

-

Embryo-fetal Development (Rat and Rabbit): Pregnant animals are dosed during the period of organogenesis. Endpoints include maternal toxicity, and fetal viability, weight, and morphology (external, visceral, and skeletal).

Pharmacokinetics and Metabolism

Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme system.[3] Its absorption is dependent on gastric pH and should be administered with food to ensure adequate absorption.[3] The apparent elimination half-life of oral Rilpivirine is approximately 45 hours.[4]

Table 3: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)

| Parameter | Value | Note |

| Tmax (time to peak concentration) | 4-5 hours | - |

| Elimination Half-life (t1/2) | ~45 hours | [4] |

| Metabolism | Primarily CYP3A | [3] |

| Excretion | Primarily in feces (~85%), with a small amount in urine (~6.1%) | [5] |

Visualizations

Clinical Safety

In clinical trials, Rilpivirine has been shown to be well-tolerated.[6] When compared to efavirenz, another NNRTI, Rilpivirine was associated with a lower incidence of Grade 2-4 adverse events.[6] The most common adverse effects of moderate or severe intensity reported in patients receiving Rilpivirine include depressive disorders, insomnia, headache, and rash.[7]

Conclusion

The approved (E)-isomer of Rilpivirine has undergone a thorough initial toxicity and safety assessment. The primary nonclinical finding was dose-related adrenal effects, likely due to inhibition of steroidogenesis. Rilpivirine was found to be non-genotoxic and did not demonstrate significant reproductive or developmental toxicity at clinically relevant exposures. In humans, it is generally well-tolerated with a favorable safety profile compared to older NNRTIs. It is imperative to reiterate that this comprehensive safety profile pertains to the (E)-isomer of Rilpivirine. The toxicity and safety of the (Z)-isomer remain uncharacterized in the public domain and should not be inferred from the data presented here. Any development of (Z)-Rilpivirine would necessitate a complete and independent toxicological evaluation.

References

- 1. fda.gov [fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of rilpivirine following oral administration and long-acting intramuscular injection in real-world people with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety, efficacy, and pharmacokinetics of rilpivirine: systematic review with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability characteristics of (Z)-Rilpivirine

An In-Depth Technical Guide to the Solubility and Stability of Rilpivirine

Introduction

Rilpivirine, chemically known as 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is a diarylpyrimidine (DAPY) derivative specifically developed for the treatment of HIV-1 infections.[1] Rilpivirine exhibits high potency against wild-type HIV-1 and many NNRTI-resistant strains.[3] Its mechanism of action involves non-competitive binding to the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1][4]

From a physicochemical standpoint, Rilpivirine is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[5][6] This low solubility presents a significant challenge for oral drug delivery, impacting its dissolution rate and bioavailability.[7][8] The active pharmaceutical ingredient is typically used as Rilpivirine hydrochloride.[9][10]

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Rilpivirine. It details its solubility in various media, its degradation profile under different stress conditions, and the experimental protocols used for these assessments. Special attention is given to the formation of the (Z)-Rilpivirine isomer, a key photolytic degradation product.[11]

Physicochemical Properties

A summary of the key physicochemical properties of Rilpivirine and its hydrochloride salt is presented below.

| Property | Value | Reference |

| Chemical Formula | C22H18N6 (Rilpivirine) C22H19ClN6 (Rilpivirine HCl) | [3][12] |

| Molecular Weight | 366.42 g/mol (Rilpivirine) 402.89 g/mol (Rilpivirine HCl) | [3] |

| Appearance | Slightly yellow crystalline powder / White to almost white powder | [1][10] |

| LogP | 4.86 | [1] |

| pKa | Not specified in search results. | |

| Melting Point | 241-243°C | [1] |

Solubility Characteristics

Rilpivirine is practically insoluble in water over a wide pH range, a characteristic that can limit its oral absorption.[6][8][10] Its solubility is pH-dependent, particularly for the hydrochloride salt.[5][13] Various formulation strategies, such as solid dispersions and nanosuspensions, have been developed to enhance its solubility and dissolution rate.[5][7][14]

Quantitative Solubility Data

The solubility of Rilpivirine and its hydrochloride salt in various solvents is summarized in the table below.

| Solvent / Medium | Form | Solubility | Reference |

| DMSO | Rilpivirine | ~0.2 mg/mL | [12] |

| DMSO | Rilpivirine | 18.32 mg/mL (50 mM) | |

| DMSO | Rilpivirine HCl | 81 mg/mL (201.05 mM) | [2] |

| DMSO | Rilpivirine HCl | Soluble | [3] |

| Dimethylformamide (DMF) | Rilpivirine | ~0.3 mg/mL | [12] |

| Aqueous Buffers | Rilpivirine | Sparingly soluble / <0.1 mg/mL | [1][12] |

| 1:3 DMF:PBS (pH 7.2) | Rilpivirine | ~0.25 mg/mL | [12] |

| Water | Rilpivirine | 0.0166 mg/mL (practically insoluble) | [6][8] |

| Organic Solvents (general) | Rilpivirine HCl | Soluble in methanol, dichloromethane, ACN | [6] |

Stability Characteristics and Degradation Pathways

Stability testing is crucial for ensuring the safety and efficacy of a drug product. Forced degradation studies are performed under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[15] For Rilpivirine, significant degradation has been observed under acid, base, and photolytic conditions.[16]

Summary of Forced Degradation Studies

The following table summarizes the stability of Rilpivirine under different stress conditions as mandated by ICH guidelines.

| Stress Condition | Observation | Major Degradation Products | Reference |

| Acid Hydrolysis | Significant degradation observed, especially with heat. | RLP Amide A, RLP Amide B | [11][16][17] |

| Base Hydrolysis | Significant degradation observed. | RLP Amide A, RLP Amide B | [11][16][17] |

| Oxidative (H₂O₂) | Stable; no significant degradation observed. | - | [11][17] |

| Thermal (Heat) | Powder form is stable. Some degradation in solution. | Unidentified peak at RRT 1.33 in solution. | [11][17] |

| Photolytic (Light) | Significant degradation observed. | This compound (Z-RLP) | [11][17] |

| Humidity | Stable; no degradation observed. | - | [11] |

The primary degradation pathway under hydrolytic (acidic and basic) conditions involves the formation of amide impurities, RLP Amide A and RLP Amide B.[11][17] Under photolytic stress, the most significant degradation product is the geometric isomer, this compound.[11]

Mechanism of Action Visualization

Rilpivirine functions by inhibiting a critical enzyme in the HIV-1 lifecycle. The diagram below illustrates this inhibitory action.

Experimental Protocols

Detailed and validated analytical methods are essential for accurately determining the solubility and stability of pharmaceutical compounds.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[10]

Stability-Indicating Method (Forced Degradation)

Forced degradation studies are conducted to evaluate the stability of a drug substance under harsh conditions. A typical workflow is outlined below.[15]

Analytical Method: RP-HPLC

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing Rilpivirine and its degradation products.[18][19]

Typical RP-HPLC Method Parameters:

-

System: HPLC with UV or Photodiode Array (PDA) detector.[11][18]

-

Column: C18 column (e.g., Phenomenex Gemini C18, 150 mm x 4.6 mm, 5 µm).[18]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.3) and an organic solvent (e.g., acetonitrile).[18][20]

-

Detection Wavelength: 220 nm, 270 nm, or 295 nm.[11][16][18]

-

Column Temperature: Maintained at a constant temperature, e.g., 55°C.[11][19]

-

Diluent: A mixture of acetonitrile and water or buffer is often used.[6]

Formulation Strategies and Solubility Enhancement

Given Rilpivirine's poor aqueous solubility, various formulation strategies are employed to improve its dissolution and bioavailability.[7] The conversion of the crystalline drug into an amorphous state is a key objective.[7][14]

Techniques such as spray drying and solvent evaporation are used to create solid dispersions where Rilpivirine is molecularly dispersed within a hydrophilic polymer matrix.[7][14][21] Other approaches include micronization to reduce particle size and the use of novel carriers like β-cyclodextrin nanosponges to enhance solubility and dissolution.[5][22]

Conclusion

This compound is a significant photolytic degradation product of the active pharmaceutical ingredient, (E)-Rilpivirine. The parent drug, Rilpivirine, is a BCS Class II compound with inherently low aqueous solubility, which poses a major formulation challenge. Its stability profile indicates susceptibility to degradation under acidic, basic, and photolytic conditions, leading to the formation of amide impurities and the (Z)-isomer, respectively. Understanding these solubility and stability characteristics is paramount for the development of robust, safe, and effective oral dosage forms. The use of advanced formulation techniques to create amorphous solid dispersions or nanoparticle-based systems is critical to overcoming the solubility limitations and ensuring adequate bioavailability of this potent antiretroviral agent. Validated, stability-indicating analytical methods, primarily RP-HPLC, are essential for the quality control and characterization of both the bulk drug and its finished pharmaceutical products.

References

- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of oral bioavailability of anti-HIV drug rilpivirine HCl through nanosponge formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vivekanandcollege.ac.in [vivekanandcollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rilpivirine Hydrochloride | C22H19ClN6 | CID 11711114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 15. ijrar.org [ijrar.org]

- 16. citefactor.org [citefactor.org]

- 17. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation | CoLab [colab.ws]

- 18. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mathewsopenaccess.com [mathewsopenaccess.com]

- 21. Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble Rilpivirine Hydrochloride by Spray Drying Technique [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Separation of Rilpivirine (E) and (Z) Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of the (E) and (Z) isomers of Rilpivirine. Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, is a critical component in the treatment of HIV-1 infection.[1] The (E)-isomer is the active pharmaceutical ingredient, while the (Z)-isomer is considered an impurity.[2] Therefore, robust analytical methods to separate and quantify these isomers are essential for quality control, stability studies, and regulatory compliance.

Introduction to Isomer Separation

Geometric isomers, such as the (E) and (Z) isomers of Rilpivirine, possess distinct spatial arrangements of atoms around a double bond. This structural difference can lead to variations in their physicochemical properties and biological activities. Consequently, regulatory agencies mandate the strict control of isomeric impurities in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for achieving this separation.

Analytical Methods and Protocols

This section details validated analytical methods for the separation of Rilpivirine (E) and (Z) isomers, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Method 1: UHPLC Method for Simultaneous Quantification of (E) and (Z) Isomers and Degradation Products

This method provides a comprehensive approach for the simultaneous separation and quantification of both (E) and (Z) isomers of Rilpivirine, along with four of its degradation products.[3]

Experimental Protocol:

-

Instrumentation: A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector is recommended.

-

Chromatographic Conditions:

-

Column: Waters Acquity Ethylene Bridged Hybrid (BEH) Shield RP18 (150 x 2.1 mm, 1.7 µm).[3]

-

Mobile Phase A: 10 mM ammonium formate with 0.05% formic acid in water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution: A gradient program should be optimized to achieve separation.

-

Flow Rate: 0.30 mL/min.[3]

-

Column Temperature: 35.0°C.[3]

-

Detection Wavelength: To be determined based on the UV spectra of the analytes.

-

Injection Volume: To be optimized.

-

-

Sample Preparation:

-

Dilution Solvent: A mixture of acetonitrile and Milli-Q water (80:20, v/v) is used.[2]

-

Standard Solution: Prepare a standard solution of Rilpivirine HCl (0.1 mg/mL) by dissolving the substance in 5% dimethylformamide and diluting to the final volume with the dilution solvent.[2]

-

Resolution Solution: Prepare a solution containing Rilpivirine HCl at the target concentration and each impurity at a specified level (e.g., 0.5%).[2]

-

Tablet Sample Solution: Crush a representative number of tablets (e.g., 20) and dissolve a suitable amount of the powder in 5% dimethylformamide, followed by dilution with the dilution solvent to achieve a final concentration of 0.1 mg/mL.[2]

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Column | Waters Acquity BEH Shield RP18 (150 x 2.1 mm, 1.7 µm) | [3] |

| Mobile Phase | Gradient elution with Acetonitrile and 10 mM Ammonium Formate with 0.05% Formic Acid | [3] |

| Flow Rate | 0.30 mL/min | [3] |

| Column Temperature | 35.0°C | [3] |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [3] |

| Lower Limit of Detection (LLOD) | 0.03 µg/mL | [3] |

Experimental Workflow:

Caption: UHPLC workflow for Rilpivirine isomer analysis.

Method 2: RP-HPLC Method for Simultaneous Estimation of Rilpivirine and its (Z) Isomer Impurity

This method focuses on the simultaneous estimation of Dolutegravir and Rilpivirine along with their respective impurities, including the Rilpivirine (Z) isomer.[4]

Experimental Protocol:

-

Instrumentation: A Waters HPLC system with a PDA detector and Empower 2 software is suitable.[4]

-

Chromatographic Conditions:

-

Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A 50:50 (v/v) mixture of 0.01N phosphate buffer (pH adjusted to 4.8 with triethylamine and orthophosphoric acid) and acetonitrile.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 257 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Run Time: 12 minutes.[4]

-

-

Sample Preparation:

-

Diluent: A mixture of water and acetonitrile (50:50, v/v).[5]

-

Standard Stock Solution: Accurately weigh and dissolve 0.5 mg of Rilpivirine (Z) Isomer in a 10 mL volumetric flask with the diluent to get a 50 µg/mL solution.[5] A similar preparation is done for the Rilpivirine (E) isomer.

-

Working Standard Solution: Further dilutions are made from the stock solution to achieve the desired concentration for analysis.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | 0.01N Phosphate Buffer (pH 4.8) : Acetonitrile (50:50, v/v) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection Wavelength | 257 nm | [4] |

| Injection Volume | 10 µL | [4] |

| Run Time | 12 min | [4] |

Experimental Workflow:

Caption: RP-HPLC workflow for Rilpivirine isomer analysis.

Conclusion

The presented UHPLC and RP-HPLC methods offer reliable and robust approaches for the separation and quantification of Rilpivirine (E) and (Z) isomers. The choice of method will depend on the specific requirements of the analysis, such as the need for simultaneous analysis of degradation products and the available instrumentation. It is crucial to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended application in a quality control or research environment.

References

- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vivekanandcollege.ac.in [vivekanandcollege.ac.in]

- 3. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. rjptonline.org [rjptonline.org]

Application Note: Quantification of (Z)-Rilpivirine in Bulk Drug using a Stability-Indicating RP-HPLC Method

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (Z)-Rilpivirine in bulk drug substance. The developed method is accurate, linear, and specific, making it suitable for routine quality control analysis and stability studies.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is crucial to have a reliable analytical method to determine the purity and potency of the bulk drug. This document provides a detailed protocol for the quantification of Rilpivirine using RP-HPLC, validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved using the conditions outlined in Table 1.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Waters Alliance 510 with UV-484 Detector or equivalent |

| Column | Hypersil BDS C18, 250 x 4.6 mm, 5µm |

| Mobile Phase | Buffer: Acetonitrile (20:80 v/v) |

| Buffer: 5.0 g Ammonium Acetate in 1000 mL water | |

| Flow Rate | 1.2 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C[3] |

| Detection Wavelength | 300 nm[2] |

| Run Time | 10 minutes |

Preparation of Solutions

2.2.1. Diluent Preparation A mixture of the mobile phase buffer and acetonitrile in a 20:80 ratio was used as the diluent.[2] This solution was filtered through a 0.45 µm nylon membrane filter and degassed prior to use.[2]

2.2.2. Standard Solution Preparation Accurately weigh about 50 mg of Rilpivirine working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.[2][4] Make up the volume to the mark with the diluent to obtain a stock solution. From this stock solution, pipette 5.0 mL into a 100 mL volumetric flask and dilute to the mark with the diluent to get a final concentration of 25 µg/mL.[2] Filter the final solution through a 0.45 µm nylon filter before injection.[2]

2.2.3. Sample Solution Preparation Accurately weigh a quantity of the Rilpivirine bulk drug powder equivalent to 50 mg of Rilpivirine and transfer it to a 100 mL volumetric flask.[2] Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[2][4] Cool the solution to room temperature and make up the volume with the diluent. Further dilute 5.0 mL of this solution to 100 mL with the diluent to achieve a final concentration of 25 µg/mL.[2] Filter the solution through a 0.45 µm nylon filter prior to injection.[2]

Method Validation Summary

The analytical method was validated as per ICH guidelines to demonstrate its suitability for the intended purpose.[2][3]

Table 2: Summary of Validation Parameters

| Parameter | Result |

| Linearity (Concentration Range) | 12.5 - 37.5 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Accuracy (% Recovery) | 98.0% - 102.0%[3] |

| Precision (% RSD) | < 2.0%[3] |

| Limit of Detection (LOD) | 0.2 µg/mL[2] |

| Limit of Quantification (LOQ) | 0.6 µg/mL[2] |

| Specificity | No interference from degradation products was observed.[2] |

| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.[3] |

System Suitability

To ensure the performance of the chromatographic system, system suitability parameters were evaluated before each analytical run. Five replicate injections of the standard solution were performed.

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0[2] |

| Theoretical Plates | ≥ 3000[2] |

| % RSD of Peak Areas | ≤ 2.0% |

Forced Degradation Studies

To establish the stability-indicating nature of the method, the Rilpivirine bulk drug was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation.[1][2] The method was able to effectively separate the main peak of Rilpivirine from the peaks of the degradation products, demonstrating its specificity and stability-indicating capability.[2]

Calculation

The amount of Rilpivirine in the bulk drug sample is calculated using the following formula:

Where:

-

Area_sample = Peak area of Rilpivirine in the sample chromatogram

-

Area_standard = Peak area of Rilpivirine in the standard chromatogram

-

Weight_standard = Weight of Rilpivirine standard (mg)

-

Dilution_standard = Dilution factor for the standard solution

-

Dilution_sample = Dilution factor for the sample solution

-

Weight_sample = Weight of the bulk drug sample (mg)

-

Purity_standard = Purity of the Rilpivirine standard (%)

Experimental Workflow and Diagrams

The overall workflow for the quantification of Rilpivirine in bulk drug is depicted below.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of (Z)-Rilpivirine in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with high potency against both wild-type and drug-resistant HIV-1 strains.[1][2] Accurate and reliable quantification of Rilpivirine in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal efficacy and safety.[1][2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (Z)-Rilpivirine in various biological samples. The protocols provided are synthesized from validated methods and are suitable for preclinical and clinical research.

Experimental Protocols

Materials and Reagents

-

Standards: Rilpivirine reference standard and a suitable internal standard (IS), such as Rilpivirine-d6 or Didanosine.[1][3]

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, methyl-tert-butyl ether, diethyl ether, ethyl acetate, and n-hexane.[1][3]

-

Reagents: Formic acid, acetic acid, ammonium acetate, and trifluoroacetic acid.[1][4][5]

-

Water: Deionized or Milli-Q water.

-

Biological Matrix: Drug-free human or rat plasma/serum for preparation of calibration standards and quality controls.[1][3]

Instrumentation

-

Liquid Chromatography (LC) System: An HPLC or UPLC system, such as an Exion HPLC system or Shimadzu Nexera XR HPLC system.[6][7]

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer, such as a Sciex API 4000 or API 5500, equipped with a Turbo Ionspray or electrospray ionization (ESI) source.[1][6]

-